molecular formula C9H16 B13958515 1,3-Nonadiene, (E)- CAS No. 71030-52-9

1,3-Nonadiene, (E)-

Cat. No.: B13958515
CAS No.: 71030-52-9
M. Wt: 124.22 g/mol
InChI Key: CLNYHERYALISIR-FNORWQNLSA-N
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Description

1,3-Nonadiene, (E)-, also known as (E)-1,3-Nonadiene, is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds. The compound is characterized by its trans configuration, where the hydrogen atoms are on opposite sides of the double bond. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Nonadiene, (E)- can be synthesized through various methods. One common method involves the polymerization of 1,3-alkadienes using a DEAB initiator. This process results in the formation of ester-telechelic polynonadiene, which can then be hydrogenated using a copper chromite catalyst to produce the desired compound .

Industrial Production Methods

In industrial settings, the production of 1,3-Nonadiene, (E)- often involves the use of large-scale polymerization reactors. The reaction conditions, such as initiator concentration and feed rate, are carefully controlled to achieve the desired molecular weight and properties of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Nonadiene, (E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogens, such as chlorine and bromine, are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce aldehydes or carboxylic acids, while reduction typically yields alkanes .

Scientific Research Applications

1,3-Nonadiene, (E)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Nonadiene, (E)- involves its interaction with various molecular targets and pathways. The compound can participate in cycloaddition reactions, where it forms cyclic structures with other molecules. These reactions are often catalyzed by transition metals, such as cobalt, which facilitate the formation of the desired products .

Comparison with Similar Compounds

1,3-Nonadiene, (E)- can be compared with other similar compounds, such as:

    1,3-Butadiene: A smaller diene with similar reactivity but different physical properties.

    1,3-Hexadiene: Another diene with a different chain length and reactivity.

    1,3-Octadiene: Similar in structure but with a different number of carbon atoms.

The uniqueness of 1,3-Nonadiene, (E)- lies in its specific chain length and trans configuration, which influence its reactivity and applications .

Properties

CAS No.

71030-52-9

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

(3E)-nona-1,3-diene

InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7H,1,4,6,8-9H2,2H3/b7-5+

InChI Key

CLNYHERYALISIR-FNORWQNLSA-N

Isomeric SMILES

CCCCC/C=C/C=C

Canonical SMILES

CCCCCC=CC=C

Origin of Product

United States

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